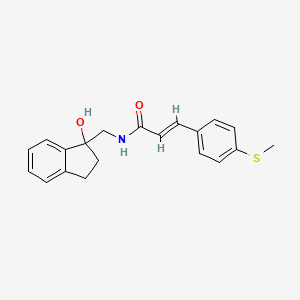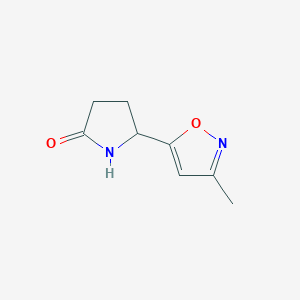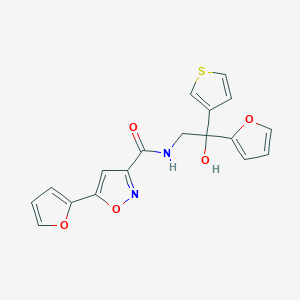
(E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C20H21NO2S and its molecular weight is 339.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Rearrangements and Synthesis
The compound (E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is part of a broader class of chemicals that have been studied for their unique chemical rearrangements and synthetic applications. For instance, research conducted by Yokoyama et al. (1985) on related acrylamide compounds has revealed the potential for double rearrangement processes, showcasing the compound's versatility in organic synthesis. These rearrangements include the O,N and N,N double rearrangement leading to the formation of diverse cyclic compounds, indicative of the compound's role in facilitating complex synthetic pathways (Yokoyama, Hatanaka, & Sakamoto, 1985).
Polymerization and Material Science
The compound also holds significance in the field of polymerization and material science. Mori et al. (2005) have detailed the controlled radical polymerization of acrylamides containing amino acid moieties via RAFT, highlighting the ability to synthesize polymers with precise molecular weights and narrow polydispersity. This work underscores the potential for using acrylamide derivatives in creating functional polymers for various applications, including drug delivery systems and biocompatible materials (Mori, Sutoh, & Endo, 2005).
Catalytic and Surface Chemistry
Furthermore, the application of acrylamide derivatives extends to catalytic and surface chemistry. Fu et al. (2013) demonstrated the synthesis of poly (N-hydroxy methyl acrylamide)-grafted surfaces by surface-initiated atom transfer radical polymerization (SI-ATRP), which could catalyze coupling reactions efficiently. This application showcases the potential of acrylamide derivatives in developing catalysts and functional surfaces for chemical synthesis (Fu et al., 2013).
Environmental and Corrosion Inhibition
Acrylamide derivatives have also been explored for environmental applications, such as corrosion inhibition. Abu-Rayyan et al. (2022) investigated the corrosion inhibition of copper in nitric acid solutions by synthetic acrylamide derivatives, demonstrating their effectiveness in protecting metals from corrosion. This research highlights the potential utility of these compounds in industrial applications requiring corrosion resistance (Abu-Rayyan et al., 2022).
Propriétés
IUPAC Name |
(E)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S/c1-24-17-9-6-15(7-10-17)8-11-19(22)21-14-20(23)13-12-16-4-2-3-5-18(16)20/h2-11,23H,12-14H2,1H3,(H,21,22)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJVKZRKXHWVIM-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC2(CCC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC2(CCC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide](/img/structure/B2853323.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2853330.png)
![N-cyclohexyl-5,11-dimethyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2853331.png)
![5-chloro-2-(methylsulfanyl)-N-{[3-(phenylcarbamoyl)phenyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2853332.png)
![2-ethyl-5-[(furan-2-yl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2853335.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2853336.png)

![2-Amino-6-(3-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2853338.png)
![2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2853339.png)
amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2853340.png)

![5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2853343.png)
